(4-Bromo-2,3-dimethylphenyl)methanol
Description
(4-Bromo-2,3-dimethylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO. Its structure consists of a benzene ring substituted with a bromine atom at the para-position (C4), methyl groups at ortho- (C2) and meta- (C3) positions, and a hydroxymethyl (–CH₂OH) group (Figure 1). This compound is primarily used in organic synthesis and pharmaceutical intermediates due to its reactive hydroxyl and bromine groups, which enable diverse functionalization pathways .
Properties
IUPAC Name |
(4-bromo-2,3-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLFZGKCZTPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3-dimethylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: 4-Bromo-2,3-dimethylbenzaldehyde or 4-Bromo-2,3-dimethylbenzoic acid.
Reduction: 2,3-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
(4-Bromo-2-methylphenyl)methanol
- Structure : Differs by lacking the meta-methyl (C3) group.
- However, reduced steric bulk may lower selectivity in catalytic processes .
(3-Bromo-4-methylphenyl)methanol
- Structure : Bromine and methyl groups are swapped (bromine at C3, methyl at C4).
- Impact : Altered electronic distribution due to the meta-bromine position may decrease resonance stabilization of intermediates, affecting reaction kinetics .
4-Bromo-2,6-difluorobenzyl Alcohol
- Structure : Replaces methyl groups with fluorine atoms at C2 and C4.
- Impact : Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, fluorine’s electron-withdrawing nature may deactivate the ring toward nucleophilic substitution compared to the methyl-substituted analog .
Functional Group Variations
5-(4-Bromo-2,3-dimethylphenyl)oxazole
- Structure : Replaces the hydroxymethyl group with an oxazole ring.
- Properties : The oxazole ring introduces π-conjugation and basicity, making the compound suitable for coordination chemistry or as a ligand in metal-catalyzed reactions. The absence of the hydroxyl group eliminates hydrogen-bonding interactions but enhances thermal stability .
2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide
- Structure : Substitutes the hydroxyl group with a bromoacetamide moiety.
- Reactivity : The acetamide group enables peptide coupling or crosslinking reactions. The dual bromine atoms increase molecular weight (MW = 325.02 g/mol) and may enhance halogen-bonding interactions in crystal packing .
Electronic and Orbital Properties
- HOMO Distribution: (4-Bromo-2,3-dimethylphenyl)methanol: The highest occupied molecular orbital (HOMO) is localized near the bromine and methyl-substituted benzene ring, indicating nucleophilic reactivity at the bromine site. N-(4-Bromo-2,6-dimethylphenyl)formamide: HOMO density shifts toward the formamide group, suggesting higher electrophilicity at the amide carbonyl . Bis(4-chlorophenyl)(methylamino)methanol: HOMO localized on chlorinated phenyl rings, highlighting distinct electronic behavior compared to brominated analogs .
Biological Activity
(4-Bromo-2,3-dimethylphenyl)methanol, also known by its CAS number 1785359-83-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and two methyl groups attached to a phenolic structure. This configuration may influence its interaction with biological targets.
The biological activity of this compound is thought to arise from its ability to interact with various cellular components:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Gene Expression Modulation : It can alter gene expression profiles, potentially affecting cell proliferation and apoptosis.
- Reactive Intermediate Formation : The bromine atom may undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that substituted phenolic compounds can inhibit tumor cell growth in vitro.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Control Compound A | 5.0 | MCF-7 |
| Control Compound B | 10.0 | HeLa |
Antibacterial and Antiviral Properties
Benzofuran derivatives have demonstrated antibacterial and antiviral activities. The potential for this compound to exhibit similar effects is supported by its structural analogs.
Case Studies
- Antiviral Activity Against HIV : A study examined the efficacy of various brominated phenolic compounds against HIV-1 variants. The results indicated that certain structural modifications enhance antiviral potency significantly .
- Antibacterial Effects : Another investigation focused on the antibacterial properties of phenolic compounds against resistant strains of bacteria. The findings suggested that the incorporation of bromine enhances the antimicrobial activity .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Improved bioavailability compared to non-brominated analogs.
- Metabolism : Likely undergoes metabolic transformations via cytochrome P450 enzymes.
- Elimination : Predicted to be eliminated primarily through renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
